molecular formula C25H38INO2 B2430051 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide CAS No. 1313527-12-6

1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide

Cat. No. B2430051
CAS RN: 1313527-12-6
M. Wt: 511.488
InChI Key: LDRFIFBAHMNPAK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an adamantine group, which is a type of polycyclic hydrocarbon with a unique, stable cage-like structure. It also contains a phenoxy group and a pyrrolidinium group, which is a type of quaternary ammonium cation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantine, phenoxy, and pyrrolidinium groups. The adamantine group would provide a rigid, three-dimensional framework, while the phenoxy and pyrrolidinium groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The adamantine group is generally quite stable and unreactive, while the phenoxy and pyrrolidinium groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the types of functional groups present, and the overall charge of the molecule .

Scientific Research Applications

Theoretical and Structural Analysis

Adamantine derivatives have been the subject of extensive theoretical investigations to understand their structural properties and reactivity. For instance, a study by Al-Wahaibi et al. (2018) explored the structural analysis of two adamantane derivatives through X-ray, DFT, QTAIM analysis, and molecular docking. This research highlighted the impact of fluorine substitution on crystal packing and intermolecular interactions, providing insights into the molecular stability and potential inhibitory activity against specific enzymes (Al-Wahaibi et al., 2018).

Synthesis and Reactions

Research on the synthesis and reactions of adamantine derivatives has yielded novel methodologies and compounds with significant implications. For example, the synthesis of hydroxyethynyl derivatives from adamantanone and their reactions to produce polycycloaliphatic silver acetylides demonstrate the versatility of these compounds in organic synthesis (Dikusar et al., 2001).

Luminescence Properties

The luminescence properties of coordination polymers and discrete complexes of cadmium(ii) halides with 1-(1,2,4-triazol-1-yl)adamantane have been studied, revealing the potential of adamantine derivatives in developing materials with specific optical properties (Pavlov et al., 2021).

Antimicrobial and Anti-Proliferative Activities

Adamantine derivatives have also been evaluated for their antimicrobial and anti-proliferative activities, showcasing their potential as therapeutic agents. Al-Mutairi et al. (2019) synthesized novel thiosemicarbazides and carbothioimidates derived from adamantine, exhibiting significant activity against a range of bacteria and human tumor cell lines (Al-Mutairi et al., 2019).

properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFIFBAHMNPAK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1-ethylpyrrolidin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.